4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid
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Overview
Description
4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid is a synthetic organic compound that features a furan ring substituted with a morpholinomethyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the propyl group and the morpholinomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the morpholinomethyl moiety.
Scientific Research Applications
4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The morpholinomethyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The furan ring and propyl group also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholinomethyl)-5-ethylfuran-2-carboxylic acid
- 4-(Morpholinomethyl)-5-butylfuran-2-carboxylic acid
- 4-(Morpholinomethyl)-5-isopropylfuran-2-carboxylic acid
Uniqueness
4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid is unique due to the specific combination of the morpholinomethyl group, propyl group, and furan ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the propyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-5-propylfuran-2-carboxylic acid |
InChI |
InChI=1S/C13H19NO4/c1-2-3-11-10(8-12(18-11)13(15)16)9-14-4-6-17-7-5-14/h8H,2-7,9H2,1H3,(H,15,16) |
InChI Key |
YGFYCKVYNCRJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(O1)C(=O)O)CN2CCOCC2 |
Origin of Product |
United States |
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